molecular formula C16H21N3O2 B2533341 1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894005-11-9

1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No.: B2533341
CAS No.: 894005-11-9
M. Wt: 287.363
InChI Key: NHHQSTXXMOAYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a complex organic compound that features a cyclopentyl group, a phenylpyrrolidinone moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves multiple steps. One common method starts with the preparation of the 5-oxo-1-phenylpyrrolidin-3-yl intermediate. This intermediate can be synthesized through a series of reactions involving itaconic acid, which undergoes a five-step transformation to yield 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids . These acids are then amidated with cyclopentylamine to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated parallel synthesis techniques and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The phenylpyrrolidinone moiety can be oxidized under specific conditions.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The urea linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The phenylpyrrolidinone moiety can bind to active sites on enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects in the case of medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a cyclopentyl group and a phenylpyrrolidinone moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

1-cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-15-10-13(11-19(15)14-8-2-1-3-9-14)18-16(21)17-12-6-4-5-7-12/h1-3,8-9,12-13H,4-7,10-11H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHQSTXXMOAYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.